molecular formula C15H18O4 B1351925 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate CAS No. 588674-77-5

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate

Cat. No. B1351925
M. Wt: 262.3 g/mol
InChI Key: YCEBTYIAJWTZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Formyl-2-methoxyphenyl cyclohexanecarboxylate” is a chemical compound with the molecular formula C15H18O412. Its average mass is 262.301 Da and its monoisotopic mass is 262.120514 Da1. It is intended for research use only, not for diagnostic or therapeutic use2.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of “4-Formyl-2-methoxyphenyl cyclohexanecarboxylate” from the web search results.



Molecular Structure Analysis

The systematic name of this compound is 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate1. Its SMILES representation is COc1cc(ccc1OC(=O)C2CCCCC2)C=O and its standard InChI is InChI=1S/C15H18O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H31.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “4-Formyl-2-methoxyphenyl cyclohexanecarboxylate” from the web search results.



Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 380.1±27.0 °C at 760 mmHg, and a flash point of 167.2±23.8 °C1. Its molar refractivity is 71.9±0.3 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds1. The compound has an ACD/LogP of 3.161.


Scientific Research Applications

Application 1: Synthesis of Phosphorous-Containing Bio-Based Curing Agent for Flame Retardant Epoxy Resin System

  • Methods of Application or Experimental Procedures : The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy. An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .

  • Results or Outcomes : The results of the flame retardant (FR) tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with a limiting oxygen index (LOI) value of 35% and a UL-94 rating of V-0. The thermogravimetric analysis (TGA) showed that the residue of the flame retardant epoxy systems was almost double that of the epoxy resin cured with the petroleum-based amine .

Application 2: Synthesis of Sustainable Polymers

  • Methods of Application or Experimental Procedures : The structure of the polymers was confirmed by 1H NMR, 13C NMR and FTIR. The gel permeation chromatograph (GPC) analysis was used to determine the Mn of the polymers .

  • Results or Outcomes : The DSC analysis shows that the poly (carbonate ester)s oligomers have relative low Tg ranging from 37.4 to 74.1 °C, and the poly (carbonate urethane)s have Tg ranging from 97.3 to 138.3 °C, mainly correlating to the structure of dicarboxylic acid chlorides and diisocyanates used .

Safety And Hazards

The compound is labeled as an irritant1. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

As of now, there is no specific information available about the future directions of “4-Formyl-2-methoxyphenyl cyclohexanecarboxylate”. However, like many other chemical compounds, it could be subject to further research and development in various scientific fields.


properties

IUPAC Name

(4-formyl-2-methoxyphenyl) cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEBTYIAJWTZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192507
Record name Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate

CAS RN

588674-77-5
Record name Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588674-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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